4-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-9H-FLUOREN-9-ONE
Overview
Description
4-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-9H-FLUOREN-9-ONE is a complex organic compound with a unique structure that includes a fluorenone core, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-9H-FLUOREN-9-ONE typically involves multiple steps. One common method includes the acylation of piperazine with 2-furylcarbonyl chloride, followed by the reaction with fluorenone. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-9H-FLUOREN-9-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the piperazine or furan rings.
Scientific Research Applications
4-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-9H-FLUOREN-9-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-9H-FLUOREN-9-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(4-CHLOROPHENYL)-1-PIPERAZINYL)CARBONYL)-9H-FLUOREN-9-ONE
- 9-((4-(2-PYRIDINYL)-1-PIPERAZINYL)IMINO)-9H-FLUORENE-4-CARBONITRILE
- 4-((3,5-DIMETHYL-1-PIPERIDINYL)CARBONYL)-9H-FLUOREN-9-ONE
Uniqueness
4-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-9H-FLUOREN-9-ONE is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]fluoren-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-21-16-6-2-1-5-15(16)20-17(21)7-3-8-18(20)22(27)24-10-12-25(13-11-24)23(28)19-9-4-14-29-19/h1-9,14H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNVPXGEIXCTCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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